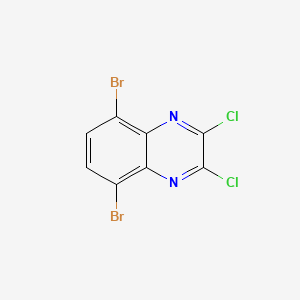

5,8-Dibromo-2,3-dichloroquinoxaline

Description

Properties

Molecular Formula |

C8H2Br2Cl2N2 |

|---|---|

Molecular Weight |

356.83 g/mol |

IUPAC Name |

5,8-dibromo-2,3-dichloroquinoxaline |

InChI |

InChI=1S/C8H2Br2Cl2N2/c9-3-1-2-4(10)6-5(3)13-7(11)8(12)14-6/h1-2H |

InChI Key |

PQHUOASVYYTDPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Br)N=C(C(=N2)Cl)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5,8-Dibromo-2,3-dichloroquinoxaline

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and chemical databases contain limited information regarding the specific chemical properties and experimental protocols for 5,8-Dibromo-2,3-dichloroquinoxaline. This guide compiles the available data and provides general methodologies for quinoxaline synthesis and analysis that may be applicable. All experimental work should be conducted with appropriate safety precautions and after consulting relevant safety data sheets.

Core Chemical Properties

Currently, detailed experimental data for this compound is scarce. The following table summarizes the fundamental chemical identifiers available from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₈H₂Br₂Cl₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 356.83 g/mol | --INVALID-LINK-- |

| CAS Number | 2411440-38-3 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| SMILES | ClC1=NC2=C(Br)C=CC(Br)=C2N=C1Cl | --INVALID-LINK-- |

| Purity | 95% | --INVALID-LINK-- |

| Storage Conditions | Store at 0-8 °C | --INVALID-LINK-- |

Note: Properties such as melting point, boiling point, and detailed solubility data are not currently available in public databases.

Potential Synthetic Pathways

A generalized workflow for such a synthesis is proposed below.

Figure 1. A proposed synthetic workflow for this compound.

Experimental Protocol: General Synthesis of Quinoxaline-2,3-diones

The formation of the quinoxaline core is a common and well-documented reaction. A general procedure involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

-

4,5-Dibromo-1,2-phenylenediamine

-

Diethyl oxalate

-

Ethanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

Dissolve 4,5-Dibromo-1,2-phenylenediamine in ethanol in a round-bottom flask.

-

Add diethyl oxalate to the solution.

-

Add a catalytic amount of hydrochloric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 5,8-Dibromoquinoxaline-2,3-dione, should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Experimental Protocol: General Chlorination of Quinoxaline-2,3-diones

The conversion of the dione to the dichloro derivative is typically achieved using a strong chlorinating agent.

Materials:

-

5,8-Dibromoquinoxaline-2,3-dione

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a fume hood, carefully add 5,8-Dibromoquinoxaline-2,3-dione to an excess of phosphorus oxychloride or thionyl chloride in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux and maintain for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice.

-

The crude this compound will precipitate.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Potential Reactivity and Applications in Drug Development

The chemical structure of this compound suggests several avenues for its use as a versatile building block in medicinal chemistry. The two chlorine atoms are expected to be susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various functional groups. The bromine atoms can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce further diversity.

Figure 2. Potential reactivity and applications of this compound.

The quinoxaline scaffold is a known pharmacophore present in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents. The diverse substitution patterns achievable from this compound make it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Spectroscopic Analysis (Predicted)

While experimental spectra are not available, the expected features in various spectroscopic analyses can be predicted based on the structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons on the benzene ring. The chemical shift of this singlet would likely be in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the bromine and nitrogen atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be more complex. It is expected to show four distinct signals in the aromatic region: one for the two equivalent bromine-bearing carbons, one for the two equivalent carbons adjacent to the pyrazine ring, one for the two equivalent chlorine-bearing carbons in the pyrazine ring, and one for the two equivalent carbons at the ring fusion.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine and two chlorine atoms. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (356.83), with additional peaks corresponding to the different isotopic combinations of Br and Cl.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C=N stretching of the pyrazine ring (around 1600-1650 cm⁻¹), C-Cl stretching (around 600-800 cm⁻¹), and C-Br stretching (around 500-600 cm⁻¹). Aromatic C-H stretching may be observed above 3000 cm⁻¹.

Safety and Handling

Specific safety data for this compound is not available. However, based on its structure, it should be handled with care. Halogenated aromatic compounds can be toxic and irritants. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

An In-Depth Technical Guide to 5,8-Dibromo-2,3-dichloroquinoxaline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,8-Dibromo-2,3-dichloroquinoxaline, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and IUPAC name, and presents a compilation of its physicochemical properties. A plausible synthetic route is outlined, drawing from established methods for the synthesis of related quinoxaline derivatives. The guide further explores the potential applications of this compound as a versatile chemical intermediate in drug discovery and the development of organic functional materials, supported by the known biological activities of the broader quinoxaline class.

Chemical Identification

CAS Number: 2411640-38-3

IUPAC Name: this compound[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and the related compound 5,8-dibromoquinoxaline are presented in Table 1. The data has been aggregated from various chemical suppliers and databases.

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | 5,8-Dibromoquinoxaline |

| Molecular Formula | C₈H₂Br₂Cl₂N₂ | C₈H₄Br₂N₂ |

| Molecular Weight | 356.83 g/mol | 287.94 g/mol |

| Appearance | Solid (form not specified) | White crystalline solid |

| Melting Point | Not available | 198-203 °C (decomposes)[2] |

| Boiling Point | Not available | ~470 °C (predicted) |

| Purity | ≥95% | ≥97% |

| Solubility | Insoluble in water; Soluble in organic solvents such as alcohols, ethers, and ketones. | Insoluble in water; Soluble in organic solvents. |

Synthesis

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the initial synthesis of 5,8-dibromoquinoxaline-2,3-dione, followed by a chlorination reaction.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5,8-Dibromoquinoxaline-2,3-dione (Hypothetical)

This step involves the condensation of 4,7-dibromo-1,2-phenylenediamine with oxalic acid.

-

In a round-bottom flask, dissolve 4,7-dibromo-1,2-phenylenediamine (1.0 eq) and oxalic acid (1.1 eq) in a suitable solvent, such as a mixture of water and ethanol.

-

Add a catalytic amount of a mineral acid (e.g., HCl).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 5,8-dibromoquinoxaline-2,3-dione, is expected to precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound (Hypothetical)

This step involves the chlorination of the previously synthesized dione.

-

In a fume hood, carefully add 5,8-dibromoquinoxaline-2,3-dione (1.0 eq) to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), may be added to facilitate the reaction.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with water to remove any remaining acid, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).

Applications in Research and Development

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities and applications in materials science. While specific studies on this compound are limited, its structure suggests its utility as a key intermediate for the synthesis of novel compounds with potential applications in several fields.

Drug Development

The quinoxaline scaffold is present in numerous compounds with demonstrated pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The bromine and chlorine substituents on this compound serve as versatile handles for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse functional groups to explore structure-activity relationships and develop novel therapeutic agents.

Caption: Drug discovery workflow utilizing this compound.

Materials Science

Halogenated quinoxaline derivatives are also of interest in the field of organic electronics. The electron-withdrawing nature of the quinoxaline ring, enhanced by the halogen substituents, makes these compounds potential building blocks for n-type organic semiconductors. These materials are crucial for the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices. The bromine atoms on the 5 and 8 positions can be utilized to extend the π-conjugation of the molecule through polymerization or by introducing other aromatic moieties.

Conclusion

This compound is a valuable, albeit understudied, chemical entity with significant potential as a building block in both pharmaceutical and materials science research. Its polyhalogenated structure provides multiple reactive sites for the synthesis of a wide array of novel quinoxaline derivatives. Further investigation into the reactivity and biological properties of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents and advanced organic materials.

References

Synthesis and Structure of 5,8-Dibromo-2,3-dichloroquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and structural characteristics of 5,8-Dibromo-2,3-dichloroquinoxaline, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of multiple halogen atoms offers a versatile scaffold for further functionalization through cross-coupling reactions, making it a valuable building block for the synthesis of novel organic molecules.

Structural Information

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2411640-38-3 | [1] |

| Molecular Formula | C₈H₂Br₂Cl₂N₂ | [1] |

| Molecular Weight | 356.83 g/mol | [1] |

| SMILES | ClC1=NC2=C(Br)C=CC(Br)=C2N=C1Cl | [1] |

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process, commencing with the condensation of 4,7-dibromo-1,2-phenylenediamine with oxalic acid to form the key intermediate, 5,8-dibromo-1,4-dihydroquinoxaline-2,3-dione. Subsequent chlorination of this intermediate yields the final product. This synthetic approach is based on established methodologies for the preparation of analogous halo-substituted quinoxalines.[2]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis. These are based on analogous procedures and may require optimization for the specific substrate.

Step 1: Synthesis of 5,8-dibromo-1,4-dihydroquinoxaline-2,3-dione

This procedure is adapted from the synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 4,7-dibromo-1,2-phenylenediamine | 265.93 |

| Oxalic acid dihydrate | 126.07 |

| Concentrated Hydrochloric Acid | 36.46 |

| Ethanol | 46.07 |

| Water | 18.02 |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve oxalic acid dihydrate in water.

-

Add concentrated hydrochloric acid to the solution.

-

To this acidic solution, add 4,7-dibromo-1,2-phenylenediamine.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The precipitated product is collected by filtration, washed with water, and then with ethanol to remove any unreacted starting materials and impurities.

-

Dry the resulting solid under vacuum to obtain 5,8-dibromo-1,4-dihydroquinoxaline-2,3-dione.

Step 2: Synthesis of this compound

This chlorination step is a common method for converting quinoxaline-2,3-diones to their corresponding dichloro derivatives.[2][3]

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 5,8-dibromo-1,4-dihydroquinoxaline-2,3-dione | 321.92 |

| Phosphorus oxychloride (POCl₃) | 153.33 |

| N,N-Dimethylformamide (DMF) | 73.09 |

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 5,8-dibromo-1,4-dihydroquinoxaline-2,3-dione.

-

Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Structural Characterization (Predicted)

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons (H-6 and H-7) in the downfield region, characteristic of aromatic protons in an electron-deficient ring system.

¹³C NMR: The carbon NMR spectrum would show four distinct signals in the aromatic region: one for the two equivalent bromine-bearing carbons (C-5 and C-8), one for the two equivalent chlorinated carbons (C-2 and C-3), one for the two equivalent carbons bearing protons (C-6 and C-7), and one for the two equivalent carbons at the ring junction (C-4a and C-8a).

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of two bromine and two chlorine atoms.

Logical Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

References

- 1. This compound 95% | CAS: 2411640-38-3 | AChemBlock [achemblock.com]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indianchemicalsociety.com [indianchemicalsociety.com]

5,8-Dibromo-2,3-dichloroquinoxaline molecular weight and formula

An In-depth Technical Guide to 5,8-Dibromo-2,3-dichloroquinoxaline

This guide provides essential technical data for this compound, a halogenated heterocyclic compound relevant to researchers and professionals in the fields of chemical synthesis and drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Chemical Formula | C₈H₂Br₂Cl₂N₂[1] |

| Molecular Weight | 356.83 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 2411640-38-3[1] |

Experimental Protocols

Detailed experimental protocols involving this compound are highly specific to the research context. For methodologies related to its synthesis, purification, or application, researchers should consult peer-reviewed chemical literature and established synthetic chemistry databases. As a starting point, the product's SMILES string, ClC1=NC2=C(Br)C=CC(Br)=C2N=C1Cl, can be used to search for relevant reaction schemes and experimental procedures in chemical informatics platforms.[1]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its core identifiers and properties.

Caption: Relationship between the compound and its key properties.

References

Technical Guide: Spectroscopic Analysis of 5,8-Dibromo-2,3-dichloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5,8-Dibromo-2,3-dichloroquinoxaline, a key intermediate in various synthetic applications, including materials science and pharmaceutical development. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous structures. It also outlines the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established chemical shift and absorption frequency databases and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | Singlet | 2H | Aromatic Protons (H-6, H-7) |

Note: The exact chemical shift will be dependent on the solvent used for analysis.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | C2, C3 |

| ~ 138 - 142 | C4a, C8a |

| ~ 130 - 135 | C6, C7 |

| ~ 120 - 125 | C5, C8 |

Note: The signals for the carbon atoms bearing bromine and chlorine are expected to be in the regions specified. The exact shifts can be confirmed by 2D NMR techniques.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1600 - 1450 | Medium - Strong | C=C Aromatic stretching |

| ~ 1400 - 1200 | Medium | C-N stretching |

| ~ 1100 - 1000 | Strong | C-Cl stretching |

| ~ 850 - 800 | Strong | C-H out-of-plane bending |

| ~ 700 - 550 | Strong | C-Br stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 356 | High | [M]⁺ (Molecular Ion) |

| 358 | High | [M+2]⁺ |

| 360 | High | [M+4]⁺ |

| 362 | High | [M+6]⁺ |

| 364 | High | [M+8]⁺ |

| 321 | Medium | [M-Cl]⁺ |

| 277 | Medium | [M-Br]⁺ |

| 242 | Medium | [M-Br-Cl]⁺ |

Note: The isotopic pattern for two bromine and two chlorine atoms will be highly characteristic, showing a cluster of peaks for the molecular ion.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile, methanol).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass data, or Electron Impact (EI) for fragmentation analysis.

-

Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500).

-

For fragmentation studies (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).

-

Visualizations

The following diagrams illustrate a plausible synthetic pathway for this compound and a general workflow for its spectroscopic characterization.

Caption: Plausible synthetic route to this compound.

Caption: General workflow for spectroscopic characterization of a synthesized compound.

In-depth Technical Guide: Solubility and Stability of 5,8-Dibromo-2,3-dichloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5,8-Dibromo-2,3-dichloroquinoxaline, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines standardized methodologies for determining its solubility and stability profiles. It includes detailed experimental protocols for solubility assessment in various solvents and for comprehensive stability testing under stressed conditions. Furthermore, this guide presents a framework for data presentation and visualization to aid researchers in their evaluation of this compound for drug development and other scientific pursuits.

Introduction

This compound is a polyhalogenated quinoxaline derivative. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of multiple halogen atoms can significantly influence the physicochemical properties of the molecule, including its solubility and stability, which are critical parameters for its potential application as a therapeutic agent or functional material. This guide serves as a resource for researchers by providing established protocols to systematically evaluate these key properties.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 2411640-38-3 | [1] |

| Molecular Formula | C₈H₂Br₂Cl₂N₂ | [1] |

| Molecular Weight | 356.83 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | ClC1=NC2=C(Br)C=CC(Br)=C2N=C1Cl | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For poorly soluble compounds like many halogenated heterocycles, a thorough understanding of their solubility in various media is essential.

Predicted Solubility

While experimental data is paramount, computational models can offer initial estimates of solubility. Methods such as the General Solubility Equation (GSE) and machine learning models like Random Forest regression can be employed to predict the aqueous intrinsic solubility.[2][3][4] These models utilize various molecular descriptors to provide an early indication of a compound's solubility behavior.

Experimental Solubility Determination

The following table outlines a recommended set of solvents for determining the solubility profile of this compound. The data presented are hypothetical and serve as a template for reporting experimental findings.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | < 0.1 | Shake-Flask |

| Phosphate Buffered Saline (pH 7.4) | 25 | < 0.1 | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 25 | < 0.1 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | > 50 | Shake-Flask |

| Tetrahydrofuran (THF) | 25 | 10 - 20 | Shake-Flask |

| Dichloromethane (DCM) | 25 | 5 - 10 | Shake-Flask |

| Ethanol | 25 | < 1 | Shake-Flask |

| Methanol | 25 | < 1 | Shake-Flask |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[1]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

Caption: A flowchart of the shake-flask method for solubility determination.

Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed to accelerate the degradation process and identify potential degradants.[5][6]

Forced Degradation Studies

The following table summarizes the conditions for forced degradation studies and provides a template for reporting the observed degradation of this compound.

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation (Hypothetical) | Major Degradants (Hypothetical) |

| Acidic Hydrolysis | 0.1 N HCl | 24, 48, 72 h | 60 | 5% | Monochloro-hydroxy derivative |

| Basic Hydrolysis | 0.1 N NaOH | 24, 48, 72 h | 60 | 15% | Dihydroxy derivative |

| Oxidative | 3% H₂O₂ | 24, 48, 72 h | 25 | < 2% | N-oxide derivative |

| Thermal (Solid) | - | 7 days | 80 | < 1% | No significant degradation |

| Thermal (Solution) | In DMSO | 7 days | 80 | 3% | Minor unidentified peaks |

| Photostability (Solid) | ICH Q1B Option 2 | - | 25 | < 1% | No significant degradation |

| Photostability (Solution) | ICH Q1B Option 2 | - | 25 | 8% | Photodegradant 1, Photodegradant 2 |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability and phase behavior of the compound.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[7] This analysis can determine the decomposition temperature of this compound.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[8] It can be used to determine the melting point, and other thermal transitions.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Organic solvents (e.g., DMSO, Methanol)

-

Vials with screw caps

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).

-

Acidic and Basic Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.2 N HCl and 0.2 N NaOH to achieve a final concentration of 0.1 N acid and base, respectively.

-

Incubate the solutions at a specified temperature (e.g., 60 °C) and collect samples at various time points (e.g., 24, 48, 72 hours).

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Add 3% hydrogen peroxide to an aliquot of the stock solution.

-

Keep the solution at room temperature and collect samples at various time points.

-

-

Thermal Degradation:

-

Solid State: Place a known amount of the solid compound in an oven at a high temperature (e.g., 80 °C) for a specified period.

-

Solution State: Incubate a solution of the compound at a high temperature.

-

-

Photostability:

-

Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines).

-

Protect a control sample from light.

-

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC-PDA-MS method. The method should be able to separate the parent compound from all degradation products.

-

Calculate the percentage of degradation and identify the major degradation products by their retention times, UV spectra, and mass-to-charge ratios.

-

Workflow for Stability Testing

Caption: A flowchart outlining the process of a forced degradation study.

Conclusion

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database | ADMET and DMPK [pub.iapchem.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. BJOC - Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation [beilstein-journals.org]

Safety, handling, and MSDS for 5,8-Dibromo-2,3-dichloroquinoxaline

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 5,8-Dibromo-2,3-dichloroquinoxaline, tailored for researchers, scientists, and professionals in drug development.

Section 1: Chemical and Physical Properties

This section outlines the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 2411640-38-3 | [1] |

| Molecular Formula | C₈H₂Br₂Cl₂N₂ | [1] |

| Molecular Weight | 356.83 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | 95% | [1] |

| Melting Point | 130 - 133 °C (266 - 271 °F) | [2] |

| Log Pow (n-octanol/water) | 0.22 (at 24 °C / 75 °F) | [2] |

| Bioaccumulation | Not expected | [2] |

Section 2: Safety and Hazard Information

This section details the hazard classifications and statements associated with this compound.

| Hazard Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal) | H302 + H312: Harmful if swallowed or in contact with skin.[2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage.[2] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[2] |

| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects.[2] |

GHS Pictograms:

Health hazard, Exclamation mark, Corrosion, Environment

Signal Word: Danger

Section 3: Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are critical for ensuring laboratory safety.

Handling

-

Work under a fume hood.[2]

-

Do not inhale the substance or mixture.[2]

-

Avoid breathing dust.[2]

-

Wash skin thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Use only outdoors or in a well-ventilated area.[2]

-

Avoid release to the environment.[2]

Storage

-

Keep the container tightly closed.[2]

-

Store in a dry, well-ventilated place.

-

Keep away from heat and sources of ignition.[2]

-

Recommended storage temperature can be found on the product label.[2]

Personal Protective Equipment (PPE)

| PPE Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166(EU). |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |

| Respiratory Protection | Required when dusts are generated.[2] |

| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |

Section 4: First Aid Measures

In case of exposure, follow these first aid guidelines.

| Exposure Route | First Aid Measures |

| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/ shower. Consult a physician.[2] |

| Eye Contact | Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses.[2] |

| Ingestion | Immediately make victim drink water (two glasses at most). Consult a physician.[2] |

Section 5: Fire Fighting and Disposal Measures

Fire Fighting

-

Suitable Extinguishing Media: Water, Foam, Carbon dioxide (CO₂), Dry powder.[2]

-

Unsuitable Extinguishing Media: For this substance/mixture no limitations of extinguishing agents are given.[2]

-

Specific Hazards: Combustible. Development of hazardous combustion gases or vapors is possible in the event of a fire.[2]

Disposal

-

The generation of waste should be avoided or minimized wherever possible.

-

Disposal of this product, solutions, and any by-products should at all times comply with the requirements of environmental protection and waste disposal legislation and any regional local authority requirements.

-

Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.

Section 6: Experimental Protocols and Applications

Section 7: Visualizations

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe Handling Workflow.

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) for detailed information.

References

An In-depth Technical Guide to 5,8-Dibromo-2,3-dichloroquinoxaline for Researchers and Drug Development Professionals

Central Point, Shanghai, November 2, 2025 — 5,8-Dibromo-2,3-dichloroquinoxaline is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its quinoxaline core is a prevalent scaffold in a variety of biologically active molecules, including kinase inhibitors with applications in oncology. This technical guide provides a comprehensive overview of the commercial availability, key properties, and relevant biological context for researchers, scientists, and drug development professionals working with this compound.

Commercial Availability and Physicochemical Properties

This compound is available from a number of specialized chemical suppliers. The table below summarizes the key quantitative data for this compound, facilitating the comparison of products from different sources. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Molecular Formula | Formula Weight ( g/mol ) | CAS Number |

| Advanced ChemBlocks[1] | T93812 | 95% | C₈H₂Br₂Cl₂N₂ | 356.83 | 2411640-38-3 |

| Additional suppliers may be available and can be identified through chemical search platforms. |

Key Physicochemical Data:

Synthesis and Experimental Protocols

General Synthetic Workflow for Dichloroquinoxalines

The synthesis of a dichloroquinoxaline derivative generally proceeds through two key steps: the formation of a quinoxaline-2,3-dione intermediate followed by a chlorination reaction.

Representative Experimental Protocol for the Synthesis of a 2,3-Dichloroquinoxaline Analog

The following protocol for the synthesis of 2,3-dichloroquinoxaline from quinoxaline-2,3(1H,4H)-dione provides a relevant experimental framework.[2]

Materials:

-

Quinoxaline-2,3(1H,4H)-dione

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

Procedure:

-

To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g, 1.0 equivalent), add phosphorus oxychloride (20 ml).

-

Reflux the mixture at 100 °C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, distill the reaction mixture under vacuum.

-

Quench the reaction by carefully adding it to ice-cold water.

-

An off-white semi-solid will form. Collect the solid by filtration through a Buchner funnel under vacuum to yield the 2,3-dichloroquinoxaline product.

Note: This is a general procedure and may require optimization for the synthesis of this compound, including the use of the corresponding 4,7-dibromo-1,2-phenylenediamine as the starting material.

Biological Context and Potential Applications

Quinoxaline derivatives are a class of compounds with a broad spectrum of biological activities and are of significant interest in drug discovery.[3][4][5][6] A key area of investigation for these molecules is in oncology, particularly as inhibitors of protein kinases.

Role as Kinase Inhibitors in the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4][5][6] Dysregulation of this pathway is a common feature in many types of cancer, making its components attractive targets for therapeutic intervention.[3][4][5][6] Several quinoxaline derivatives have been identified as potent inhibitors of kinases within this pathway, including PI3K and mTOR itself.[3][4] By blocking the activity of these kinases, quinoxaline-based compounds can disrupt the downstream signaling that promotes cancer cell survival and growth.

Representative Kinase Inhibition Assay Protocol

While a specific kinase inhibition assay protocol for this compound is not publicly available, a general approach for evaluating the inhibitory activity of a compound against a target kinase, such as PI3K or mTOR, is outlined below. This can be adapted for the specific target and assay format (e.g., fluorescence, luminescence, or radioactivity-based).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase.

Materials:

-

Recombinant human kinase (e.g., PI3Kα, mTOR)

-

Kinase substrate (e.g., a specific peptide or lipid)

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

This compound (test compound)

-

Positive control inhibitor

-

Detection reagent (e.g., antibody, fluorescent probe)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase, the test compound at various concentrations, and the kinase substrate in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature for a specific period.

-

Stop the reaction and add the detection reagent to quantify the amount of product formed (or substrate consumed).

-

Measure the signal using a microplate reader.

-

Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

This technical guide provides a foundational understanding of this compound for its application in research and drug development. Researchers are encouraged to consult the cited literature and supplier documentation for further details.

References

- 1. This compound 95% | CAS: 2411640-38-3 | AChemBlock [achemblock.com]

- 2. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

An In-depth Technical Guide to Quinoxaline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a pivotal scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention from the scientific community due to their broad spectrum of biological activities and therapeutic applications.[2][3] These compounds are integral to the development of new drugs, with several marketed medications containing the quinoxaline moiety, including agents for treating various diseases.[4] The versatile nature of the quinoxaline ring system allows for extensive functionalization, leading to a diverse array of pharmacological effects, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, and anti-inflammatory properties.[5][6][7] This technical guide provides a comprehensive literature review on quinoxaline derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), aimed at researchers, scientists, and professionals in drug development.

Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives has been extensively studied, with numerous methods developed to achieve high yields and purity. The most classical and widely used method involves the condensation of an aromatic o-phenylenediamine with a 1,2-dicarbonyl compound.[1][8] This reaction is versatile and can be catalyzed by various reagents, including mild acids.[8]

Recent advancements in synthetic methodologies have focused on greener and more efficient approaches. These include microwave-assisted synthesis, the use of recyclable catalysts, and one-pot synthesis procedures, which offer advantages such as shorter reaction times and reduced environmental impact.[1][9] Other notable synthetic strategies include the oxidative cyclization of phenacyl bromides and the oxidative coupling of epoxides with ene-1,2-diamines.[1][10]

General Synthetic Workflow for Quinoxaline Derivatives

The following diagram illustrates a generalized workflow for the synthesis of quinoxaline derivatives, from starting materials to the final, characterized product.

A generalized workflow for the synthesis of quinoxaline derivatives.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes a common method for synthesizing a simple quinoxaline derivative.

-

Materials: o-Phenylenediamine, Benzil, Ethanol.

-

Procedure:

-

Dissolve o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of benzil (1.0 eq) in ethanol to the flask.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

-

-

Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Biological Activities and Therapeutic Potential

Quinoxaline derivatives exhibit a remarkable range of biological activities, making them a focal point of drug discovery research. Their therapeutic potential spans various disease areas, as detailed below.

Anticancer Activity

Quinoxalines are a significant class of compounds in cancer chemotherapy.[11] They have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with microtubule formation.[12][13] Many quinoxaline derivatives act as selective ATP-competitive inhibitors of numerous kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[12][14]

One notable mechanism is the inhibition of Topoisomerase II, an enzyme crucial for DNA replication in cancer cells. Certain quinoxaline derivatives have demonstrated potent inhibitory effects against this enzyme, leading to cell cycle arrest and apoptosis.[15]

Signaling Pathway: Apoptosis Induction by a Quinoxaline Derivative via Topoisomerase II Inhibition

The diagram below illustrates the mechanism by which a quinoxaline derivative can induce apoptosis in cancer cells.

Mechanism of apoptosis induction by a quinoxaline derivative.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II inhibition, Apoptosis induction | [15] |

| Compound III | PC-3 (Prostate) | 4.11 | Topoisomerase II inhibition, Apoptosis induction | [15] |

| Compound VIIIa | Hep G2 (Liver) | 9.8 | Not specified | [12] |

| Compound VIIIc | MCF-7 (Breast) | 9.0 | Cell cycle arrest at G2/M phase | [12] |

| Compound XVa | MCF-7 (Breast) | 5.3 | Not specified | [12] |

| Derivative 58 | HCT 116 (Colon) | 2.5 | Not specified | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi.[6][16][17] The 1,4-di-N-oxide derivatives of quinoxaline are particularly noted for their broad-spectrum antibacterial activity.[8] The antimicrobial potential of these compounds makes them promising candidates for the development of new antibiotics to combat drug-resistant infections.[18]

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound ID | Microorganism | Activity Metric | Value | Reference |

| Compound 5j | Rhizoctonia solani (Fungus) | EC50 | 8.54 µg/mL | [16] |

| Compound 5t | Rhizoctonia solani (Fungus) | EC50 | 12.01 µg/mL | [16] |

| Compound 5k | Acidovorax citrulli (Bacteria) | Good activity | Not specified | [16] |

| Various | Staphylococcus aureus | Zone of inhibition | 12-18 mm | [17] |

| Various | Candida albicans | Zone of inhibition | 13-18.5 mm | [17] |

Antiviral Activity

The quinoxaline scaffold is also a promising framework for the development of antiviral agents.[1][19] Derivatives have shown activity against a variety of viruses, including Herpes simplex virus, Human Immunodeficiency Virus (HIV), and Hepatitis C virus (HCV).[1][8] For instance, S-2720, a quinoxaline derivative, was identified as a potent inhibitor of HIV-1 reverse transcriptase.[1] The growing interest in this area suggests that quinoxaline-based compounds could play a crucial role in combating viral infections, including emerging viral threats.[19][20]

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

-

Positions 2 and 3: Substitutions at these positions significantly influence the biological activity. Bulky substituents have been shown to enhance antiviral activity in some cases.[1]

-

Benzene Ring: Modifications to the benzene portion of the scaffold can modulate the compound's pharmacokinetic properties and target interactions.

-

Nitrogen Atoms: The nitrogen atoms in the pyrazine ring are key to the molecule's ability to interact with biological targets, often through hydrogen bonding.

Logical Relationship: General SAR for Quinoxaline Derivatives

This diagram outlines the general structure-activity relationships for the quinoxaline scaffold.

Structure-activity relationships of the quinoxaline scaffold.

Conclusion and Future Perspectives

Quinoxaline derivatives represent a versatile and highly privileged scaffold in medicinal chemistry. Their diverse and potent biological activities, coupled with well-established synthetic routes, make them attractive candidates for the development of new therapeutic agents. The ongoing research into their anticancer, antimicrobial, and antiviral properties continues to yield promising results. Future efforts in this field will likely focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new biological targets and the application of modern drug design techniques, such as computational modeling and machine learning, will further accelerate the discovery of clinically useful quinoxaline-based drugs.

References

- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [aels.journals.ekb.eg]

- 14. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. arcjournals.org [arcjournals.org]

- 18. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

Physical appearance and storage conditions of 5,8-Dibromo-2,3-dichloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physical and chemical properties of 5,8-Dibromo-2,3-dichloroquinoxaline, with a focus on its physical appearance and appropriate storage conditions. The data presented is intended to support researchers and professionals in the handling and application of this compound in a laboratory and drug development setting.

Core Compound Properties

This compound is a halogenated quinoxaline derivative. Its structure is characterized by a quinoxaline core with bromine atoms at the 5 and 8 positions and chlorine atoms at the 2 and 3 positions. This substitution pattern imparts specific chemical properties that are of interest in medicinal chemistry and materials science.

Physical Appearance

While a specific description for this compound is not consistently available across public sources, information on structurally similar compounds provides strong indications of its likely physical state and color. Generally, quinoxaline derivatives of this nature are solids at room temperature.[1][2] Based on analogues, the appearance is anticipated to be a crystalline or powdered solid, with a color ranging from off-white or beige to pale yellow. For instance, the related compound 2,6-Dichloroquinoxaline is described as a white to pale yellow crystalline powder. Another analogue, 2,3-Diphenylquinoxaline, is noted as a light brown powder.[2]

Storage and Handling

Proper storage and handling are critical to maintain the integrity and stability of this compound.

Recommended Storage Conditions:

The primary recommendation for the storage of this compound is refrigeration.[3] Specifically, a storage temperature between 0-8 °C is advised to ensure long-term stability.[3] While the compound may be shipped at room temperature, prolonged storage under these conditions is not recommended.[3]

Handling Precautions:

As with many halogenated organic compounds, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area or under a chemical fume hood.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| CAS Number | 2411640-38-3 | Advanced ChemBlocks[3] |

| Molecular Formula | C₈H₂Br₂Cl₂N₂ | Advanced ChemBlocks[3] |

| Molecular Weight | 356.83 g/mol | Advanced ChemBlocks[3] |

| Purity | ≥ 95% | Advanced ChemBlocks[3] |

| Recommended Storage Temperature | 0-8 °C | Advanced ChemBlocks[3] |

Logical Workflow for Storage Condition Determination

The following diagram illustrates the decision-making process for the appropriate storage of this compound based on available data and general laboratory best practices.

Caption: Decision workflow for storing this compound.

References

Methodological & Application

The Strategic Utility of 5,8-Dibromo-2,3-dichloroquinoxaline in Modern Organic Synthesis

For Immediate Release

Shanghai, China – November 2, 2025 – 5,8-Dibromo-2,3-dichloroquinoxaline is emerging as a versatile and strategically important building block for researchers and professionals in organic synthesis, materials science, and drug development. Its unique tetra-substituted quinoxaline core, featuring both reactive bromine and chlorine atoms, offers a platform for selective and sequential functionalization, enabling the construction of complex molecular architectures. This application note provides a detailed overview of its synthesis, key reactions, and protocols for its use in various synthetic applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process commencing with the bromination of o-phenylenediamine. The resulting 4,7-dibromo-1,2-phenylenediamine is then condensed with oxalic acid to yield 5,8-dibromo-1,4-dihydroquinoxaline-2,3-dione. Subsequent chlorination of the dione, often using a strong chlorinating agent like phosphorus oxychloride with a catalytic amount of dimethylformamide, affords the target compound, this compound.

Experimental Protocol: Synthesis of 6-bromo-2,3-dichloroquinoxaline (as an illustrative example)

Applications in Organic Synthesis

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The chlorine atoms at the 2 and 3 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atoms at the 5 and 8 positions are amenable to palladium-catalyzed cross-coupling reactions. This dichotomy allows for a controlled and stepwise elaboration of the quinoxaline scaffold.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazine ring, further enhanced by the two chlorine atoms, facilitates the displacement of chlorides by a wide range of nucleophiles. This allows for the introduction of various functionalities at the 2 and 3 positions.

Key Nucleophiles and Products:

-

Amines: Reaction with primary and secondary amines leads to the formation of 2-amino-3-chloro- or 2,3-diaminoquinoxaline derivatives. These products are valuable intermediates in the synthesis of biologically active compounds and fused heterocyclic systems.[2][3]

-

Thiols: Thiolates readily displace the chlorine atoms to form 2-thio-3-chloro- or 2,3-dithioquinoxalines, which are precursors to various sulfur-containing heterocycles with potential applications in materials and medicinal chemistry.

-

Alcohols and Phenols: Alkoxides and phenoxides can be employed to introduce ether linkages at the 2 and 3 positions.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dichloroquinoxalines

| Nucleophile | Product Type | Reaction Conditions | Reference |

| N-methylpiperazine | 2-(4-methylpiperazin-1-yl)-3-chloroquinoxaline | Mild conditions | [2] |

| 4-Aminophenol | 2-(4-hydroxyanilino)-3-chloroquinoxaline | High temperature, microwave irradiation | [3] |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 5 and 8 positions of the benzene ring are ideal handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of substituted quinoxalines.

1. Suzuki Coupling:

The Suzuki coupling reaction of 5,8-dibromo-2,3-disubstituted quinoxalines with arylboronic acids or esters is a powerful method for the synthesis of 5,8-diarylquinoxalines. These compounds are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

2. Stille Coupling:

Stille coupling with organostannanes offers an alternative route for C-C bond formation. This reaction is particularly useful for creating complex architectures for polymer synthesis.

Experimental Protocol: Stille Coupling of a 5,8-Dibromoquinoxaline Derivative

A general procedure for the Stille coupling of a 5,8-dibromo-2,3-disubstituted quinoxaline with an organostannane is as follows:

-

To a dried Schlenk tube, add the 5,8-dibromoquinoxaline derivative (1.0 mmol), the organostannane (2.2 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

-

Subject the tube to three pump/purge cycles with argon.

-

Add freshly distilled and degassed toluene (15 mL) via syringe.

-

Heat the reaction mixture to 100-110 °C for 12-16 hours in the dark under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under vacuum.

-

Purify the residue by silica gel column chromatography.

Table 2: Stille Cross-Coupling Reaction Data for a 5,8-Dibromoquinoxaline Derivative

| Organostannane | Product | Yield (%) |

| 2-Thiophenyl tributylstannane | 5,8-Di(thiophen-2-yl)quinoxaline derivative | 62 |

| 5-Hexyl-2-thiophenyl tributylstannane | 5,8-Bis(5-hexylthiophen-2-yl)quinoxaline derivative | - |

Note: The yields are based on reactions with 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline.

3. Sonogashira Coupling:

The Sonogashira coupling of 5,8-dibromoquinoxalines with terminal alkynes provides a route to 5,8-dialkynylquinoxalines. These compounds can serve as monomers for the synthesis of conjugated polymers with interesting optoelectronic properties.

Logical Workflow for Sequential Functionalization

The differential reactivity of the chloro and bromo substituents on this compound allows for a logical and stepwise synthetic strategy. A typical workflow would involve the initial substitution of the more reactive chlorine atoms via nucleophilic aromatic substitution, followed by the functionalization of the less reactive bromine atoms through palladium-catalyzed cross-coupling reactions. This selective approach provides precise control over the final molecular structure.

Caption: Sequential functionalization of this compound.

Conclusion

This compound is a highly valuable building block in organic synthesis, offering multiple reaction sites with distinct reactivities. This allows for the strategic and controlled synthesis of a wide range of complex quinoxaline derivatives. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile molecule in the development of novel materials and pharmaceuticals. The ability to perform selective SNAr and cross-coupling reactions makes it an indispensable tool for the creation of tailored molecular structures with desired properties.

References

Synthesis of Novel Derivatives from 5,8-Dibromo-2,3-dichloroquinoxaline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile building block, 5,8-Dibromo-2,3-dichloroquinoxaline. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer and kinase inhibitory effects. The presence of multiple halogen atoms at distinct positions allows for selective and sequential functionalization, enabling the creation of diverse chemical libraries for drug discovery.

Application Notes

This compound serves as a key starting material for the synthesis of a wide array of heterocyclic compounds. The differential reactivity of the chloro and bromo substituents can be exploited to achieve regioselective modifications. Generally, the carbon-bromine bonds are more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, compared to the carbon-chlorine bonds. This allows for a stepwise functionalization approach, first at the 5- and 8-positions, followed by reactions at the 2- and 3-positions. The resulting derivatives have shown promise in various therapeutic areas, particularly as kinase inhibitors and anticancer agents.

Key Synthetic Strategies:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the introduction of a wide range of primary and secondary amines.

-

Sonogashira Coupling: For the formation of C-C triple bonds, leading to the synthesis of alkynyl-substituted quinoxalines.

-

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoxaline ring, further enhanced by the halogen substituents, facilitates the displacement of the chloro groups by various nucleophiles, such as amines, alcohols, and thiols.

The synthesized derivatives often exhibit potent biological activities. For instance, certain substituted quinoxalines have been identified as apoptosis signal-regulated kinase 1 (ASK1) inhibitors, which are promising targets for diseases like non-alcoholic steatohepatitis.[1] Moreover, various quinoxaline derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.

Experimental Protocols

The following protocols are detailed methodologies for key synthetic transformations of this compound and its derivatives.

Protocol 1: Synthesis of 5,8-Dibromo-2-methylquinoxaline as a Precursor for Kinase Inhibitors

This protocol describes the synthesis of a key intermediate, 5,8-dibromo-2-methylquinoxaline, which can be further functionalized to generate potent kinase inhibitors.[1]

Reaction Scheme:

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5,8-Dibromo-2,3-dichloroquinoxaline

Disclaimer: Direct and specific literature detailing nucleophilic aromatic substitution (SNAr) reactions on 5,8-Dibromo-2,3-dichloroquinoxaline is limited. The following application notes and protocols are based on the well-documented reactivity of the parent compound, 2,3-dichloroquinoxaline (DCQX). Researchers should consider these as representative methodologies and starting points. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst/base choice) will likely be necessary to account for the electronic and steric influences of the 5,8-dibromo substituents.

Application Notes

This compound is a highly functionalized heterocyclic compound poised to serve as a versatile building block in medicinal chemistry and materials science. The quinoxaline core is a recognized "privileged scaffold" found in numerous biologically active molecules and functional materials. The two chlorine atoms at the 2 and 3 positions are highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. The bromine atoms at the 5 and 8 positions offer additional handles for subsequent cross-coupling reactions (e.g., Suzuki, Stille), enabling the synthesis of complex, poly-functionalized aromatic systems.

Potential Applications in Drug Development:

-

Kinase Inhibitors: The quinoxaline scaffold is a core component of several kinase inhibitors. By introducing specific amine, ether, or thioether functionalities through SNAr, novel derivatives can be synthesized and screened for activity against various kinases implicated in cancer and inflammatory diseases.

-

Antimicrobial and Antiviral Agents: Functionalized quinoxalines have demonstrated broad-spectrum antimicrobial and antiviral activities. The ability to readily diversify the substituents at the 2 and 3 positions allows for the generation of large compound libraries for activity screening.

-

Receptor Ligands: Quinoxaline derivatives have shown binding affinity for various receptors, including serotonin (5-HT) receptors, which are targets for neurological and psychiatric disorders.[1]

Potential Applications in Materials Science:

-

Organic Electronics: The electron-deficient nature of the quinoxaline ring makes its derivatives suitable candidates for n-type semiconductors in organic field-effect transistors (OFETs) and as electron-transporting or emissive layers in organic light-emitting diodes (OLEDs). The introduction of chromophoric and charge-transporting moieties via SNAr can be used to tune the optoelectronic properties of the resulting materials.

Nucleophilic Aromatic Substitution (SNAr) on the Quinoxaline Core

The SNAr reactions on 2,3-dichloroquinoxaline can be controlled to selectively yield either mono-substituted or di-substituted products. The first substitution typically occurs under milder conditions. The introduction of the first nucleophile can deactivate the ring, often requiring more forcing conditions (e.g., higher temperatures, stronger base) for the second substitution to proceed.

Data Presentation: Representative SNAr Reactions

The following table summarizes generalized reaction conditions for the nucleophilic aromatic substitution on a 2,3-dichloroquinoxaline core. Yields are illustrative and will vary based on the specific nucleophile and substrate.

| Entry | Nucleophile (Nu-H) | Product Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Primary/Secondary Amine (e.g., Piperidine) | Mono-substitution | K₂CO₃ or Et₃N | DMF or Acetonitrile | 25 - 80 | 70 - 95 |

| 2 | Primary/Secondary Amine (e.g., Piperidine) | Di-substitution | K₂CO₃ or Et₃N | DMF or Dioxane | 80 - 150 | 60 - 90 |

| 3 | Thiol (e.g., Thiophenol) | Mono-substitution | K₂CO₃ or NaH | DMF or THF | 0 - 50 | 80 - 98 |

| 4 | Thiol (e.g., Thiophenol) | Di-substitution | K₂CO₃ or NaH | DMF or DMSO | 50 - 120 | 75 - 95 |

| 5 | Alcohol/Phenol (e.g., Phenol) | Mono-substitution | NaH or K₂CO₃ | THF or DMF | 25 - 80 | 65 - 90 |

| 6 | Alcohol/Phenol (e.g., Phenol) | Di-substitution | NaH or Cs₂CO₃ | DMF or NMP | 80 - 160 | 60 - 85 |

Experimental Protocols: Representative Methodologies

Protocol 1: Synthesis of a Mono-amino Substituted Derivative (Representative)

This protocol describes the mono-substitution reaction with a secondary amine.

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-